molecular formula C20H16N2O3S B4190346 2-(4-nitrophenyl)-N-[2-(phenylthio)phenyl]acetamide

2-(4-nitrophenyl)-N-[2-(phenylthio)phenyl]acetamide

Cat. No. B4190346
M. Wt: 364.4 g/mol
InChI Key: OMCJGGTZHPFPSY-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-N-[2-(phenylthio)phenyl]acetamide, commonly known as NPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPTA is a member of the acetamide family, which is characterized by the presence of a carbonyl group attached to an amine group. In

Scientific Research Applications

NPTA has been extensively studied for its potential applications in scientific research. One of the most promising applications of NPTA is in the field of cancer research. Studies have shown that NPTA can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. NPTA has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of NPTA is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and division. NPTA has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
NPTA has been shown to have a range of biochemical and physiological effects. Studies have shown that NPTA can inhibit the activity of certain enzymes involved in cell growth and division, which may explain its anti-cancer properties. NPTA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, NPTA has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of NPTA for lab experiments is its high purity and stability. NPTA is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of NPTA is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on NPTA. One area of interest is in the development of new cancer therapies based on NPTA. Researchers are also interested in exploring the potential use of NPTA for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, there is ongoing research into the mechanism of action of NPTA, which may lead to the development of new drugs with similar properties. Finally, researchers are also interested in exploring the use of NPTA in combination with other drugs for the treatment of various diseases.

properties

IUPAC Name

2-(4-nitrophenyl)-N-(2-phenylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-20(14-15-10-12-16(13-11-15)22(24)25)21-18-8-4-5-9-19(18)26-17-6-2-1-3-7-17/h1-13H,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCJGGTZHPFPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-nitrophenyl)-N-[2-(phenylsulfanyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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